3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid
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Overview
Description
3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the ethoxy-diiodophenyl intermediate:
Formation of the cyano group: This is achieved through a reaction involving a nitrile compound.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and diiodophenyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-ethoxyacrylate
- 2-{[(2E)-3-(3,4-Dimethoxyphenyl)-2-propenoyl]amino}-3-hydroxybenzoic acid
Uniqueness
3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid is unique due to the presence of both cyano and diiodophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14I2N2O4 |
---|---|
Molecular Weight |
588.1 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14I2N2O4/c1-2-27-17-15(20)7-11(8-16(17)21)6-13(10-22)18(24)23-14-5-3-4-12(9-14)19(25)26/h3-9H,2H2,1H3,(H,23,24)(H,25,26)/b13-6+ |
InChI Key |
CZCBQZGVJARKML-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Origin of Product |
United States |
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